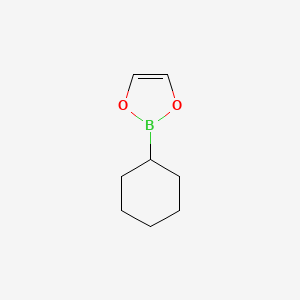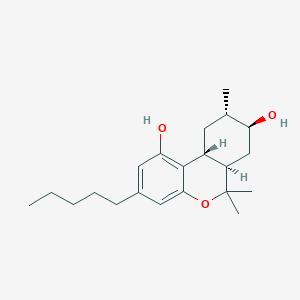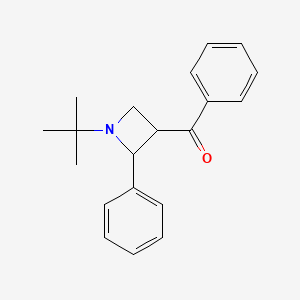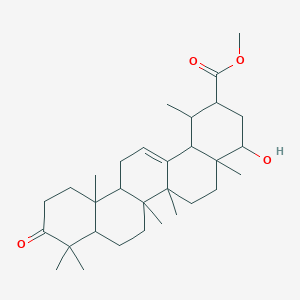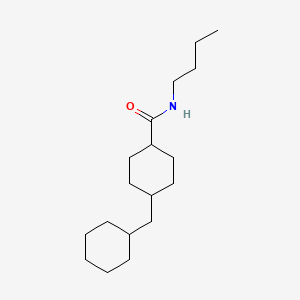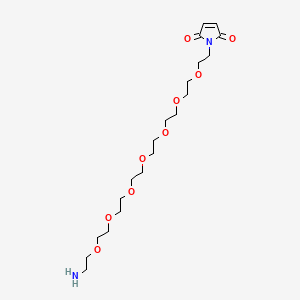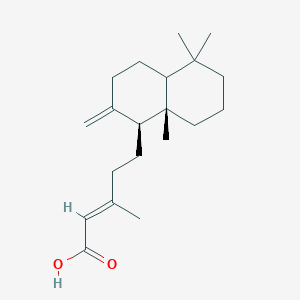
Anticopalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is naturally found in several plants, including Vitex hemsley, Eperua purpurea, Eperua leucantha, Pinus monticola, Pinus strobus, and Oxystigma oxyphyllum . It has garnered significant attention due to its potential biological activities, particularly in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anticopalic acid can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve the use of labdane-type diterpenoids as starting materials, followed by specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the rhizomes of Kaempferia elegans. The extraction process is followed by purification steps to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Anticopalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxic activity against cancer cell lines. For example, amide derivatives of this compound have shown significant cytotoxic activity against leukemia and breast cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, anticopalic acid is used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: In biological research, this compound and its derivatives are evaluated for their cytotoxic activity against different cancer cell lines. Studies have shown that certain derivatives of this compound can induce non-apoptotic cell death in cancer cells by inhibiting focal adhesion kinase (FAK) activation .
Medicine: In medicine, this compound is being investigated for its potential as an anti-cancer agent. The compound’s ability to inhibit FAK activation makes it a promising candidate for treating aggressive types of cancer, such as triple-negative breast cancer .
Industry: In the pharmaceutical and cosmetics industries, this compound is used for its potential therapeutic properties. The compound’s derivatives are incorporated into various products aimed at improving health and wellness .
Wirkmechanismus
The mechanism of action of anticopalic acid involves the inhibition of focal adhesion kinase (FAK) activation. FAK is a protein that plays a crucial role in cell attachment, migration, invasion, proliferation, and survival. By inhibiting FAK activation, this compound induces non-apoptotic cell death in cancer cells, making it a potential therapeutic agent for treating aggressive cancers .
Vergleich Mit ähnlichen Verbindungen
- Agatholic acid
- Agathalic acid
- Agathic acid
- 3β-hydroxyanticopalic acid
- 19-methoxythis compound
- 19-O-succinylagatholic acid
Comparison: this compound is unique among its similar compounds due to its specific ability to inhibit FAK activation. While other similar compounds may have different biological activities, this compound’s unique mechanism of action makes it particularly valuable in cancer research .
Eigenschaften
Molekularformel |
C20H32O2 |
|---|---|
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(E)-5-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17?,20+/m0/s1 |
InChI-Schlüssel |
JFQBNOIJWROZGE-YSNLAMCCSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CCC2[C@@]1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)
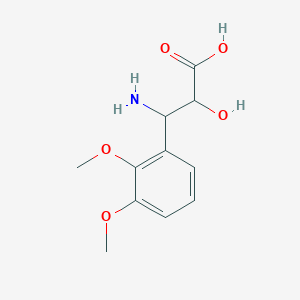
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)
